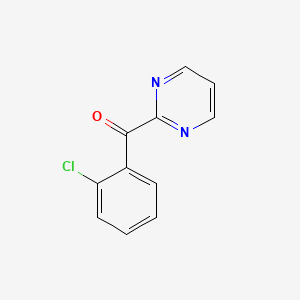
Modified MMAF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Modified MMAF” is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Modified MMAF” involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups and chiral centers. Common reagents used in these steps include protecting groups, coupling agents, and chiral catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: “Modified MMAF” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, “Modified MMAF” may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe for understanding biochemical pathways and mechanisms.
Medicine: In medicine, this compound might be investigated for its potential therapeutic properties. Its complex structure suggests that it could interact with multiple biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound could be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties may impart desirable characteristics to these materials, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of “Modified MMAF” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “Modified MMAF” include other peptides and peptidomimetics with similar structural features. These compounds may share similar biological activities and applications.
Uniqueness: What sets this compound apart is its specific combination of functional groups and chiral centers, which confer unique properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C45H73N7O8 |
|---|---|
Molecular Weight |
840.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C45H73N7O8/c1-12-29(6)40(50(9)45(57)39(28(4)5)49-43(55)38(46-8)27(2)3)36(58-10)25-37(53)51-21-17-20-35(51)41(59-11)30(7)42(54)48-34(44(56)52-22-15-16-23-60-52)24-31-26-47-33-19-14-13-18-32(31)33/h13-14,18-19,26-30,34-36,38-41,46-47H,12,15-17,20-25H2,1-11H3,(H,48,54)(H,49,55)/t29-,30+,34-,35-,36+,38-,39-,40-,41+/m0/s1 |
InChI Key |
LVAXOBQOMZKMEK-QUAKAHINSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


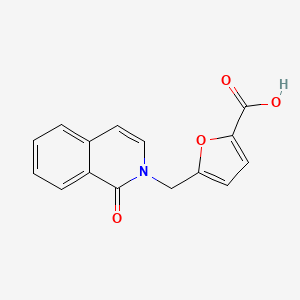

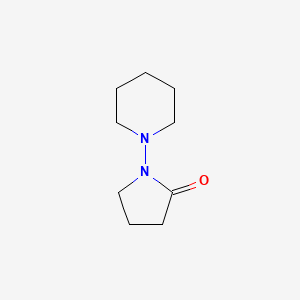
![ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate](/img/structure/B8552406.png)
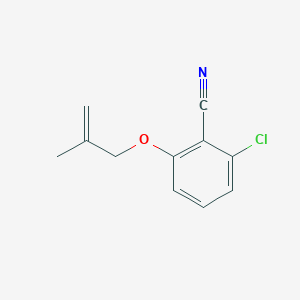
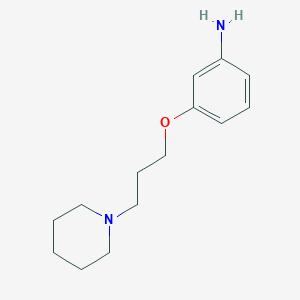
![4-Methyl-3-(bromomethyl)benzo[b]thiophene](/img/structure/B8552429.png)


![12-[(2-Methylacryloyl)amino]dodecanoic acid](/img/structure/B8552445.png)

